3,6-Bis(hydroxymethyl)-2,5-piperazinedione
Overview
Description
3,6-Bis(hydroxymethyl)-2,5-piperazinedione is a chemical compound with significant interest in various scientific fields It is a derivative of piperazine, characterized by the presence of two hydroxymethyl groups attached to the piperazine ring
Mechanism of Action
Target of Action
It is synthesized using whole-cell biocatalysis, suggesting that it may interact with biological targets .
Mode of Action
It is synthesized using a biocatalytic process, which suggests that it may interact with its targets through biochemical reactions .
Biochemical Pathways
Its synthesis involves a biocatalytic process, suggesting that it may affect biochemical pathways related to the biocatalysts used in its synthesis .
Result of Action
Its synthesis involves a biocatalytic process, suggesting that it may have effects at the molecular and cellular levels .
Action Environment
Its synthesis involves a biocatalytic process, suggesting that environmental factors may influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(hydroxymethyl)-2,5-piperazinedione typically involves the reaction of piperazine with formaldehyde under controlled conditions. One common method involves the use of a formaldehyde solution in the presence of a catalyst to facilitate the hydroxymethylation of the piperazine ring. The reaction is usually carried out at a temperature range of 50-70°C, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of biocatalysts has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(hydroxymethyl)-2,5-piperazinedione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted piperazine derivatives .
Scientific Research Applications
3,6-Bis(hydroxymethyl)-2,5-piperazinedione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research has explored its potential as a drug candidate for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: Similar in structure but with a pyridine ring instead of a piperazine ring.
3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione: Contains benzyl groups instead of hydroxymethyl groups.
Uniqueness
3,6-Bis(hydroxymethyl)-2,5-piperazinedione is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,6-bis(hydroxymethyl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWGHSHLNOADHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936199 | |
Record name | 3,6-Bis(hydroxymethyl)-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-41-2, 15996-16-4 | |
Record name | 3,6-Bis(hydroxymethyl)-2,5-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5625-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Bis(hydroxymethyl)-2,5-piperazinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC508753 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC302956 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Bis(hydroxymethyl)-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-bis(hydroxymethyl)piperazine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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